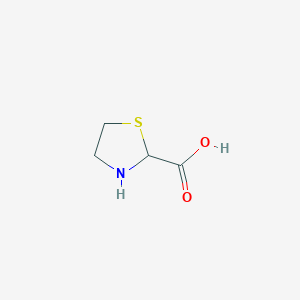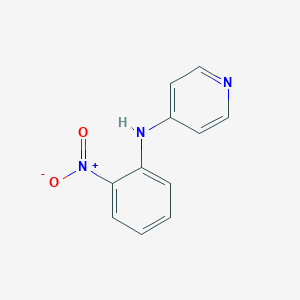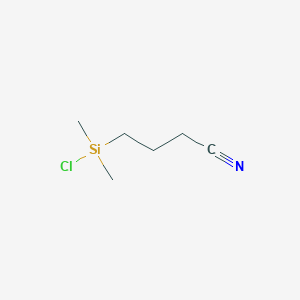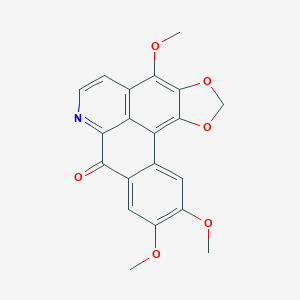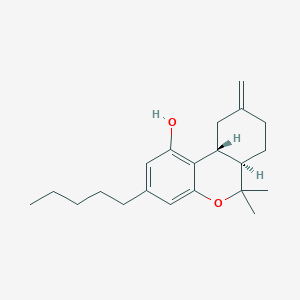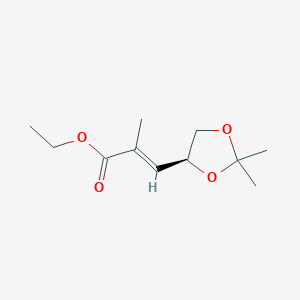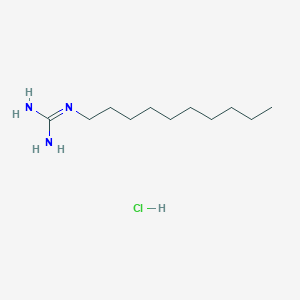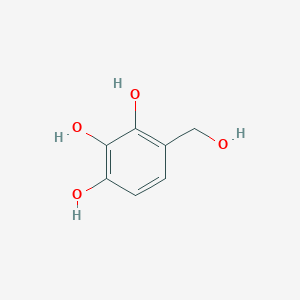
4-(Hydroxymethyl)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-(Hydroxymethyl)benzene-1,2,3-triol is C7H8O4 . It has an average mass of 156.136 Da and a monoisotopic mass of 156.042252 Da .Physical And Chemical Properties Analysis
4-(Hydroxymethyl)benzene-1,2,3-triol is a white, crystalline powder that is soluble in water, ethanol, and ether. It has a density of 1.6±0.1 g/cm3, a boiling point of 340.5±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Applications De Recherche Scientifique
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), related to 4-(Hydroxymethyl)benzene-1,2,3-triol by their benzene core structure, have been utilized extensively in supramolecular chemistry due to their simple structure and ability to undergo self-assembly. Their applications range from nanotechnology to polymer processing and biomedical applications, leveraging the self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The adaptable nature of BTAs promises a bright future in commercial applications and innovative materials design (Cantekin, de Greef, & Palmans, 2012).
Biomedical Applications
In the biomedical field, heterocyclic compounds bearing the triazine scaffold, which can be considered structurally related to 4-(Hydroxymethyl)benzene-1,2,3-triol by the inclusion of benzene as a fundamental building block, have shown significant potential. These compounds are evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. The versatility of the triazine nucleus makes it a core moiety for the development of future drugs, showcasing the potential for 4-(Hydroxymethyl)benzene-1,2,3-triol derivatives in similar applications (Verma, Sinha, & Bansal, 2019).
Environmental and Analytical Science Applications
Polycyclic and monoaromatic hydrocarbons, including benzene and its derivatives, have been the subject of environmental monitoring due to their toxicological impacts. Studies in Rio de Janeiro highlighted the distribution and sources of these compounds, emphasizing the significance of automotive emissions and industrial activities. Understanding the behavior of these compounds, including those structurally related to 4-(Hydroxymethyl)benzene-1,2,3-triol, is crucial for developing strategies to mitigate their environmental impact (Fernandes, Brickus, Moreira, & Cardoso, 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(hydroxymethyl)benzene-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,8-11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAQWJFRHOHSRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)benzene-1,2,3-triol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

